1-Bromo-4-(4-chlorophenyl)-8-fluoro-3-isoquinolinylamine
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Overview
Description
1-Bromo-4-(4-chlorophenyl)-8-fluoro-3-isoquinolinylamine is a complex organic compound that belongs to the class of isoquinolines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to an isoquinoline core. The unique arrangement of these halogens imparts distinct chemical properties to the molecule, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-Bromo-4-(4-chlorophenyl)-8-fluoro-3-isoquinolinylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: Incorporation of the fluorine atom using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-4-(4-chlorophenyl)-8-fluoro-3-isoquinolinylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-4-(4-chlorophenyl)-8-fluoro-3-isoquinolinylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Bromo-4-(4-chlorophenyl)-8-fluoro-3-isoquinolinylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or disruption of cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
1-Bromo-4-(4-chlorophenyl)-8-fluoro-3-isoquinolinylamine can be compared with other halogenated isoquinolines, such as:
1-Bromo-4-chlorobenzene: Similar in structure but lacks the isoquinoline core and fluorine atom.
4-Bromo-4′-chlorobiphenyl: Contains a biphenyl structure instead of an isoquinoline core.
The uniqueness of this compound lies in its specific arrangement of halogens and the presence of the isoquinoline core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-bromo-4-(4-chlorophenyl)-8-fluoroisoquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrClFN2/c16-14-13-10(2-1-3-11(13)18)12(15(19)20-14)8-4-6-9(17)7-5-8/h1-7H,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFIIENWQLWQQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=NC(=C2C3=CC=C(C=C3)Cl)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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